2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide
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Overview
Description
2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide group attached to a pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a noncompetitive antagonist of AMPA receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide, can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. These reactions are conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules . The use of ultrasonic irradiation and solid acid catalysts in industrial processes can enhance the efficiency and yield of the desired benzamide compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of benzamide derivatives include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide involves its interaction with AMPA receptors. As a noncompetitive antagonist, it binds to a site on the receptor that is distinct from the agonist binding site, thereby inhibiting the receptor’s activity without directly competing with the agonist . This inhibition reduces the excitatory neurotransmission mediated by AMPA receptors, which can have therapeutic effects in conditions such as epilepsy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide include:
Perampanel: Another noncompetitive AMPA receptor antagonist with similar therapeutic applications.
Pyrrolidine derivatives: These compounds also exhibit biological activity and are used in medicinal chemistry.
Substituted benzamides: These compounds have various applications in medicinal and industrial chemistry.
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for selective binding to AMPA receptors. This selectivity enhances its potential as a therapeutic agent for neurological disorders .
Properties
Molecular Formula |
C23H17N3O2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(2-oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C23H17N3O2/c24-22(27)19-11-5-4-10-18(19)20-12-13-21(16-7-6-14-25-15-16)26(23(20)28)17-8-2-1-3-9-17/h1-15H,(H2,24,27) |
InChI Key |
XZNLXJWSKAEXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=C(C2=O)C3=CC=CC=C3C(=O)N)C4=CN=CC=C4 |
Origin of Product |
United States |
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